molecular formula C11H18O B14515896 Decahydro-4,8-methanoazulen-5-ol CAS No. 63599-17-7

Decahydro-4,8-methanoazulen-5-ol

Katalognummer: B14515896
CAS-Nummer: 63599-17-7
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: DCYUJMWGOCMWSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-4,8-methanoazulen-5-ol involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally involves the cyclization of precursor molecules under specific conditions. Common reagents used in the synthesis include various catalysts and solvents that facilitate the formation of the desired stereoisomer .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and high-pressure systems. The use of automated systems ensures consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

Decahydro-4,8-methanoazulen-5-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Decahydro-4,8-methanoazulen-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Decahydro-4,8-methanoazulen-5-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity. This can lead to various biological responses, such as changes in cellular signaling pathways or modulation of gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Decahydro-4,8-methanoazulen-5-ol include:

  • α-Humulene alcohol
  • α-Caryophyllene alcohol
  • 11-Apollanol
  • Longiborneol
  • Juniperol

Uniqueness

What sets this compound apart from these similar compounds is its unique stereochemistry and specific functional groups. These structural features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

63599-17-7

Molekularformel

C11H18O

Molekulargewicht

166.26 g/mol

IUPAC-Name

tricyclo[5.3.1.02,6]undecan-8-ol

InChI

InChI=1S/C11H18O/c12-11-5-4-7-6-10(11)9-3-1-2-8(7)9/h7-12H,1-6H2

InChI-Schlüssel

DCYUJMWGOCMWSX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C3CCC(C(C3)C2C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.